An In-depth Technical Guide to 2-Mercapto-4-methylpyridine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Mercapto-4-methylpyridine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Mercapto-4-methylpyridine (CAS No: 18368-65-5), a heterocyclic organosulfur compound of significant interest in synthetic and medicinal chemistry. The document delves into its fundamental chemical properties, with a particular focus on the critical thione-thiol tautomerism that governs its reactivity. Detailed spectroscopic data, reactivity profiles, and step-by-step synthetic protocols are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth resource. The guide also explores its applications as a versatile chemical intermediate, its role in coordination chemistry, and its potential in the development of novel therapeutic agents.
Introduction and Chemical Identity
2-Mercapto-4-methylpyridine, systematically named 4-methyl-1H-pyridine-2-thione, is a pyridine derivative featuring a methyl group at the 4-position and a sulfur-containing functional group at the 2-position[1][2]. This substitution pattern imparts a unique combination of nucleophilicity, acidity, and coordination capabilities, making it a valuable building block in diverse chemical fields[3]. Its utility ranges from industrial applications, such as an accelerant in rubber vulcanization, to a precursor in the synthesis of complex molecules for pharmaceuticals and materials science[4][5].
The core of its chemical behavior lies in a dynamic tautomeric equilibrium between a thiol form (4-methylpyridine-2-thiol) and a more stable thione form (4-methyl-1H-pyridine-2-thione). This equilibrium is highly sensitive to the molecular environment, a crucial factor for any experimental design involving this compound[1][6].
| Identifier | Value | Reference |
| CAS Number | 18368-65-5 | [1][5] |
| Molecular Formula | C₆H₇NS | [1][2] |
| Molecular Weight | 125.19 g/mol | [1][5] |
| IUPAC Name | 4-methyl-1H-pyridine-2-thione | [1] |
| Synonyms | 4-Methyl-2(1H)-pyridinethione, 4-Methylpyridine-2-thiol | [7] |
Structural Elucidation and Physicochemical Properties
The Thione-Thiol Tautomerism
Like its parent compound, 2-mercaptopyridine, this molecule exists as a mixture of two tautomeric forms. However, the equilibrium overwhelmingly favors the thione tautomer in the solid state and in polar solvents[1][6]. This preference is attributed to the greater thermodynamic stability of the thioamide group within the ring system, which benefits from resonance stabilization and the potential for intermolecular hydrogen bonding in condensed phases[1][8]. In dilute solutions of non-polar solvents, the equilibrium can shift towards the thiol form[6].
Understanding this tautomerism is paramount, as it dictates the molecule's reactivity. For instance, reactions with alkylating agents typically occur at the sulfur atom (S-alkylation), indicating the nucleophilic character of the thione form's sulfur or the deprotonated thiol form[9].
Caption: Workflow for synthesis via Lawesson's Reagent.
Experimental Protocol: Synthesis via Lawesson's Reagent
This protocol describes a representative procedure for the thionation of 4-methyl-2(1H)-pyridone.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Methyl-2(1H)-pyridone
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 to 0.6 equivalents)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2(1H)-pyridone (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve or suspend the starting material, followed by the addition of Lawesson's Reagent (0.55 eq).
-
Thionation Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted reagent and acidic byproducts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure 2-Mercapto-4-methylpyridine.[5]
Reactivity and Chemical Transformations
The dual functionality of the thiol/thione and the pyridine nitrogen atom makes 2-Mercapto-4-methylpyridine a versatile reactant.
-
Oxidation: The sulfur atom is susceptible to oxidation. Mild oxidizing agents, or even atmospheric oxygen in the presence of metal catalysts, can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(4-methylpyridine).[3][12] This reaction is a common transformation for mercaptopyridines.
-
S-Alkylation: As a potent nucleophile, the sulfur atom readily reacts with electrophiles such as alkyl halides or tosylates in the presence of a base to form S-substituted thioethers.[3][9] This is a cornerstone reaction for incorporating the 4-methylpyridylthio moiety into larger molecules.
-
Coordination Chemistry: The pyridine nitrogen and the exocyclic sulfur atom can act as ligands, forming stable complexes with various transition metals.[5] The molecule can act as a monodentate or a bridging ligand, leading to diverse coordination polymers and metal-organic frameworks with potential applications in catalysis and materials science.[3]
Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[13] The unique properties of 2-Mercapto-4-methylpyridine make it an attractive starting point for drug discovery.
-
Antimicrobial Agents: Derivatives of this compound have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its structure serves as a template for developing new anti-tuberculosis leads.[5]
-
Anticancer Research: Certain derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. Modifications to the core structure can enhance binding affinity to biological targets, suggesting potential pathways for developing novel anticancer therapies.[5]
-
Synthetic Intermediate: Beyond direct biological applications, it serves as a crucial intermediate for synthesizing more complex heterocyclic systems. The reactive thiol group provides a handle for further functionalization and ring-forming reactions.[1]
Safety and Handling
Based on data from related compounds, 2-Mercapto-4-methylpyridine should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek immediate medical attention.[4][14]
Conclusion
2-Mercapto-4-methylpyridine is a multifaceted chemical entity whose properties are dominated by its thione-thiol tautomerism. This guide has provided a detailed examination of its structure, spectroscopic characteristics, synthesis, and reactivity. Its proven utility as a synthetic intermediate and its emerging potential in medicinal chemistry underscore its importance for researchers in both academic and industrial settings. A thorough understanding of its fundamental properties, as outlined herein, is essential for leveraging its full potential in future scientific endeavors.
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